4-(2-Naphthylmethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(naphthalen-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMPNYHVXWFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350073 | |
| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172931-93-0 | |
| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Naphthylmethoxy)benzaldehyde
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 4-(2-Naphthylmethoxy)benzaldehyde, a key intermediate in the development of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its structure, featuring a benzaldehyde moiety linked to a naphthyl group via an ether linkage, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. The aldehyde functional group provides a reactive handle for various chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The bulky naphthylmethoxy group can influence the pharmacological profile of a molecule by enhancing its lipophilicity and modulating its interaction with biological targets.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the coupling of an alkoxide with an alkyl halide. In this specific application, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a 2-naphthylmethyl halide, such as 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate. The use of a suitable base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, generating the reactive phenoxide. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkali metal hydroxides.
Visualizing the Synthesis
The overall synthetic workflow can be visualized as a two-step process: the in-situ generation of the phenoxide followed by the nucleophilic attack on the naphthylmethyl halide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 g |
| 2-(Chloromethyl)naphthalene | 176.64 | 10.0 | 1.77 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Dimethylformamide (DMF) | - | - | 20 mL |
| Deionized Water | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine (Saturated NaCl soln.) | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 2-(chloromethyl)naphthalene (1.77 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Place the flask in a heating mantle or oil bath and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. A similar etherification of 4-hydroxybenzaldehyde is reported to be complete in 3 hours at 100°C.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound as a solid. Alternatively, column chromatography on silica gel can be employed for higher purity.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: A white to off-white solid.
-
Melting Point: The melting point should be determined and compared to literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (in δ, ppm) in CDCl₃ are:
-
Aldehyde proton (-CHO): A singlet around 9.9 ppm.[4]
-
Naphthyl protons: A series of multiplets in the aromatic region (typically 7.4-8.0 ppm).
-
Benzene ring protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene protons (-O-CH₂-): A singlet around 5.2 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the aldehyde carbonyl carbon (around 191 ppm), as well as the aromatic and methylene carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₈H₁₄O₂ = 262.30 g/mol ).
Safety and Handling
-
4-Hydroxybenzaldehyde: May cause skin and eye irritation.[5]
-
2-(Chloromethyl)naphthalene: Is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are dry, particularly the DMF. The reaction temperature can be increased, or a more reactive halide, such as 2-(bromomethyl)naphthalene, can be used. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also enhance the reaction rate and yield, especially in a biphasic system.[7]
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or increase the temperature. Ensure efficient stirring to facilitate the reaction between the solid potassium carbonate and the dissolved reactants.
-
Purification Difficulties: If the product is difficult to purify, column chromatography is recommended. The choice of eluent system will depend on the polarity of any impurities.
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. This guide provides a solid foundation for researchers to successfully synthesize this compound and utilize it in their ongoing research and development endeavors.
References
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CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
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US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.
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Synthesis of 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde. PrepChem.com.
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Simplified reaction mechanism for the formation of benzaldehyde from... ResearchGate.
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The Williamson Ether Synthesis. Master Organic Chemistry.
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proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
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Electronic Supplementary Information. The Royal Society of Chemistry.
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Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
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Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate.
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Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by... CORE.
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Method for the purification of benzaldehyde. European Patent Office.
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Draw a detailed mechanism for the aldol condensation reaction of Benzaldehyde and 4' methoxyacetophenone in KOH and 95 percentage ethanol. Homework.Study.com.
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2-(Chloromethyl)naphthalene. Sigma-Aldrich.
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
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o-Anisaldehyde(135-02-4) 1H NMR spectrum. ChemicalBook.
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EP0016487A1 - Method for the purification of benzaldehyde. Google Patents.
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Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.
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Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
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4-(Benzyloxy)benzaldehyde. PMC - NIH.
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Synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde. PrepChem.com.
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CN102731352B - The preparation method of 4-methylthiobenzaldehyde. Google Patents.
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Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.
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A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Benchchem.
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PTC O-Alkylation With a Secondary Benzyl Bromide.
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Synthesis of 4-hydroxybenzaldehyde. PrepChem.com.
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4-(Methoxymethyl)benzaldehyde|CAS 93943-06-7. Benchchem.
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Probable Reaction Mechanism of Benzyl Alcohol to Benzaldehyde. ResearchGate.
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4-Hydroxybenzaldehyde. Wikipedia.
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Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PMC - PubMed Central - NIH.
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The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... ResearchGate.
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US4379026A - Process for the purification of benzaldehyde. Google Patents.
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(PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate.
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A Senior Application Scientist's Guide to 4-(2-Naphthylmethoxy)benzaldehyde for Advanced Research and Development
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, synthesis, and potential applications of the versatile chemical intermediate, 4-(2-Naphthylmethoxy)benzaldehyde (CAS No. 172931-93-0). This document provides a detailed overview of its chemical properties, a survey of commercial suppliers, a validated synthetic protocol, and an expert perspective on its utility as a building block in the synthesis of complex organic molecules and potential therapeutic agents. The guide is structured to provide both a high-level strategic overview and granular, actionable details for laboratory implementation.
Introduction: The Strategic Value of Naphthyl-Containing Scaffolds
In the landscape of modern medicinal chemistry and materials science, the naphthalene moiety is a privileged scaffold. Its rigid, aromatic structure provides a unique steric and electronic profile that can be exploited to achieve high-affinity interactions with biological targets. When incorporated into larger molecules, the naphthyl group can enhance properties such as metabolic stability, bioavailability, and target specificity. The subject of this guide, this compound, is a bifunctional building block that strategically combines the desirable attributes of the naphthalene core with the reactive potential of a benzaldehyde. This unique combination makes it a valuable starting material for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and other advanced research areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and downstream applications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 172931-93-0 |
| Molecular Formula | C₁₈H₁₄O₂ |
| Molecular Weight | 262.31 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically ≥90-95% (as per commercial suppliers) |
| Storage | Room Temperature |
Commercial Sourcing and Availability
For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. Our investigation has identified two primary commercial suppliers of this compound.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| ChemBridge Corporation | 6523984 | ≥90% | 1 mg - 50 mg | $68.20 - $407.00 |
| Princeton Biomolecular Research | OSSL_632149 | ≥90% | 1 mg - 100 mg | $88.00 - $297.00 |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Validated Protocol
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-(bromomethyl)naphthalene.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add a solution of 2-(bromomethyl)naphthalene (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
While specific, published applications of this compound are not extensively documented, its chemical structure suggests significant potential as a versatile building block in several areas of research.
Medicinal Chemistry
The naphthalene scaffold is present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzaldehyde functionality of this compound serves as a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Potential Synthetic Applications:
-
Reductive Amination: The aldehyde can be readily converted to a primary amine, which can then be used in the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
-
Wittig Reaction: The formation of carbon-carbon double bonds via the Wittig reaction allows for the extension of the molecular framework and the synthesis of stilbene-like structures.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems, such as chalcones, flavonoids, and other classes of compounds with known biological activities.
Caption: Potential Synthetic Pathways from this compound.
Materials Science
The extended aromatic system of the naphthalene moiety suggests potential applications in the development of novel organic materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The aldehyde functionality can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and commercially available building block for advanced chemical synthesis. Its unique combination of a naphthalene scaffold and a reactive aldehyde functionality provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the necessary information for researchers to source, synthesize, and strategically utilize this compound in their research and development endeavors.
References
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Molbase. This compound. [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]
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Princeton Biomolecular Research, Inc. Homepage. [Link]
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molecular structure of 4-(2-Naphthylmethoxy)benzaldehyde
An In-Depth Technical Guide to the Molecular Structure of 4-(2-Naphthylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule combining the pharmacologically significant benzaldehyde and naphthalene moieties. This guide details its molecular structure, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and thorough characterization based on spectroscopic data from close structural analogs. Furthermore, it explores the compound's potential in drug discovery by examining its key pharmacophoric features and the well-documented biological activities of related derivatives.
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This compound is a molecule of significant interest as it conjugates a substituted benzaldehyde ring with a naphthalene system through a stable ether linkage.
-
Benzaldehyde derivatives are a class of compounds widely recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties.[1] They are considered Generally Regarded As Safe (GRAS) for use in the food and fragrance industries, indicating a favorable preliminary toxicity profile.[1]
-
Naphthalene derivatives are bicyclic aromatic hydrocarbons that form the core of numerous therapeutic agents. This moiety is known for its ability to intercalate with DNA and interact with various enzymes, leading to applications in anticancer and antimicrobial drug development.[2][3]
The fusion of these two scaffolds in this compound creates a novel molecular architecture with potential for multifaceted biological interactions, making it a compelling target for synthesis and evaluation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The core structure consists of a benzaldehyde ring substituted at the 4-position with a methoxy group, which in turn is linked to the 2-position of a naphthalene ring.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₁₄O₂ | Calculated |
| Molecular Weight | 262.31 g/mol | Calculated |
| IUPAC Name | 4-[(naphthalen-2-yl)methoxy]benzaldehyde | IUPAC Nomenclature |
| CAS Number | Not assigned | |
| Predicted XlogP3 | 4.2 | Analog-based Prediction[4] |
| Appearance | Predicted to be an off-white to pale yellow solid |
Synthesis and Purification
The most logical and efficient route to synthesize this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6]
Synthesis Pathway
The reaction proceeds by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a base (e.g., potassium carbonate) to form the potassium phenoxide. This potent nucleophile then displaces the bromide from 2-(bromomethyl)naphthalene to form the desired ether product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
2-(Bromomethyl)naphthalene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Distilled water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Add 2-(bromomethyl)naphthalene to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water. Shake well and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
The primary impurity is typically unreacted 2-(bromomethyl)naphthalene. Purification can be achieved effectively by recrystallization.
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain this compound as a solid.
Structural Elucidation and Characterization
As no direct experimental spectra are publicly available, the following characterization data is predicted based on the well-documented spectra of its constituent parts and the close analog, 4-(phenylmethoxy)benzaldehyde.[4][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the most powerful tool for confirming the structure. The chemical shifts are predicted for a CDCl₃ solvent.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | s | 1H | Aldehyde (-CH O) | Deshielded proton characteristic of aldehydes. |
| ~7.92 | s | 1H | Naphthyl C1-H | Aromatic proton adjacent to the CH₂ group, deshielded. |
| ~7.88 | m | 3H | Naphthyl Ar-H | Remaining deshielded naphthyl protons. |
| ~7.85 | d | 2H | Benzaldehyde H (ortho to -CHO) | Aromatic protons deshielded by the aldehyde group. |
| ~7.52 | m | 3H | Naphthyl Ar-H | Remaining naphthyl protons in the mid-aromatic region. |
| ~7.10 | d | 2H | Benzaldehyde H (ortho to -OCH₂) | Aromatic protons shielded by the ether oxygen. |
| ~5.28 | s | 2H | Methylene (-OCH ₂-) | Protons of the methylene bridge, deshielded by two aromatic rings and an oxygen atom. |
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~190.8 | Aldehyde C =O | Characteristic chemical shift for an aldehyde carbonyl carbon.[11] |
| ~164.0 | Benzaldehyde C -O | Aromatic carbon directly attached to the ether oxygen. |
| ~134.5 | Naphthyl Quaternary C | Quaternary carbon of the naphthalene ring where the methylene group is attached. |
| ~133.2 | Naphthyl Quaternary C | Other quaternary carbon of the naphthalene ring. |
| ~132.0 | Benzaldehyde C (ortho to -CHO) | Aromatic carbons ortho to the aldehyde group. |
| ~130.5 | Benzaldehyde Quaternary C | Quaternary carbon where the aldehyde group is attached. |
| ~129.0 - 126.0 | Naphthyl C -H | Multiple signals for the C-H carbons of the naphthalene ring. |
| ~115.2 | Benzaldehyde C (ortho to -OCH₂) | Aromatic carbons ortho to the ether linkage, shielded by the oxygen. |
| ~70.5 | Methylene (-OC H₂-) | Methylene carbon deshielded by oxygen and the naphthyl ring. |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Vibration |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1695 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1510 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) |
| ~1030 | Medium | Aryl-O-C Stretch (Symmetric) |
Mass Spectrometry (MS)
For Electron Ionization Mass Spectrometry (EI-MS), the following fragments are predicted:
-
Molecular Ion (M⁺): m/z = 262.3
-
Base Peak: m/z = 141, corresponding to the stable naphthylmethyl cation [C₁₀H₇CH₂]⁺.
-
Other Key Fragments: m/z = 261 (M-H)⁺, m/z = 121 (formyl-phenoxy cation)⁺.
Relevance in Drug Discovery and Medicinal Chemistry
Pharmacophoric Features
The structure of this compound presents several key features that are attractive for medicinal chemistry applications.
Caption: Key pharmacophoric features of this compound.
-
Hydrogen Bond Acceptors: The aldehyde and ether oxygens can form hydrogen bonds with biological targets like enzyme active sites or receptors.
-
Lipophilic Naphthalene Moiety: The large, planar naphthalene ring is highly lipophilic, facilitating membrane permeability and potential for strong hydrophobic or π-π stacking interactions.[12]
-
Aromatic Benzaldehyde Core: Provides a rigid scaffold and participates in aromatic interactions.
-
Flexible Ether Linkage: The methylene ether bridge provides conformational flexibility, allowing the molecule to adopt various orientations to optimize binding with a target.
Potential Biological Activities
While this specific molecule has not been extensively profiled, the activities of its parent structures suggest several promising avenues for investigation:
-
Antimicrobial/Antifungal Activity: Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activity.[1] Naphthalene-containing compounds have also demonstrated potent antibacterial and antifungal properties.[13] The combination in this molecule makes it a strong candidate for development as a novel antimicrobial agent.
-
Anticancer Activity: Naphthoquinones and other naphthyl derivatives are well-known for their cytotoxic effects against various cancer cell lines.[2][3] The benzaldehyde moiety can also contribute to anticancer effects. Therefore, evaluating this compound against a panel of cancer cell lines is a logical next step.
-
Drug Absorption Modulation: Benzaldehyde has been shown to enhance the membrane permeability and absorption of other drugs with low bioavailability.[12] This suggests a potential application for this compound as a modulator or part of a co-drug strategy.
Conclusion
This compound is a synthetically accessible molecule that merges the favorable biological profiles of both benzaldehyde and naphthalene scaffolds. Based on robust analysis of its structural analogs, its physicochemical and spectroscopic properties can be confidently predicted, providing a solid foundation for its synthesis and characterization. Its distinct pharmacophoric features—including hydrogen bond acceptors, a large lipophilic region, and conformational flexibility—make it a high-value candidate for screening in antimicrobial, anticancer, and other drug discovery programs. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.
References
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PubChem. Benzaldehyde, 4-(phenylmethoxy)-. National Center for Biotechnology Information. [Link]
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The Good Scents Company. 2-hydroxy-4-methoxybenzaldehyde. [Link]
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Introduction: The Scientific Imperative for Theoretical Studies
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-(2-Naphthylmethoxy)benzaldehyde
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established computational methodologies, researchers can elucidate its structural, electronic, and biological properties, thereby accelerating its potential application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of novel aromatic compounds.
This compound is an aromatic ether that combines the structural features of a benzaldehyde and a naphthalene ring system. The benzaldehyde moiety is a common pharmacophore found in numerous biologically active compounds, while the naphthalene group is a versatile scaffold in medicinal chemistry known to impart desirable pharmacokinetic properties.[1] The ether linkage provides conformational flexibility, allowing the molecule to adopt various spatial arrangements, which can be critical for its interaction with biological targets.
Theoretical studies are indispensable for understanding the intrinsic properties of such molecules at the atomic level. They provide insights that are often difficult or impossible to obtain through experimental methods alone. Computational chemistry allows for the prediction of molecular geometry, electronic structure, and reactivity, which are fundamental to understanding a molecule's behavior. Furthermore, techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can forecast the biological activity and pharmacokinetic profile of a compound before it is synthesized, saving significant time and resources in the drug discovery pipeline.[2]
This guide will delineate a systematic approach to the theoretical investigation of this compound, starting from its basic molecular properties and extending to its potential as a therapeutic agent.
Molecular Structure and Spectroscopic Characterization: A Computational Approach
A prerequisite for any theoretical study is a thorough understanding of the molecule's three-dimensional structure and its expected spectroscopic signatures.
Proposed Synthesis
While a specific synthesis for this compound is not extensively reported, a logical and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis. This would involve the reaction of 4-hydroxybenzaldehyde with 2-(bromomethyl)naphthalene in the presence of a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF). This method is analogous to the synthesis of similar benzaldehyde ethers.[3]
In Silico Spectroscopic Analysis
Computational methods can predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for confirming the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-O-C ether linkages (around 1250 cm⁻¹ and 1050 cm⁻¹), and aromatic C-H and C=C vibrations.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be characterized by a singlet for the aldehyde proton (around 9.8-10.0 ppm), a singlet for the benzylic protons of the -OCH₂- group (around 5.2 ppm), and a complex pattern of signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the benzaldehyde and naphthalene rings.[6][7]
-
¹³C NMR: The carbon NMR spectrum would show a signal for the aldehyde carbonyl carbon (around 192 ppm), the benzylic carbon (around 70 ppm), and a series of signals for the aromatic carbons.[8]
-
Quantum Chemical Calculations: Unveiling Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.
Geometry Optimization and Vibrational Frequencies
The first step in any DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Subsequent frequency calculations confirm that the optimized structure corresponds to a true energy minimum and provide the theoretical vibrational spectrum, which can be compared with experimental IR data.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions, including those with biological receptors.
Molecular Docking: Predicting Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is instrumental in identifying potential biological targets for a new molecule and in understanding the molecular basis of its activity.
Target Selection
Given that derivatives of the structurally similar benzyloxybenzaldehyde have shown inhibitory activity against aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers, ALDH1A3 presents a prime target for docking studies with this compound.[10] Other potential targets could include enzymes where benzaldehyde derivatives have shown activity, such as phenoloxidase.[11]
Docking Protocol
-
Preparation of the Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is optimized using a suitable force field or quantum chemical method.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor and to score the different binding poses based on their predicted binding affinity.
-
Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
ADMET Prediction: Assessing Drug-Likeness
A successful drug candidate must possess not only high biological activity but also favorable pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties early in the drug discovery process.
Key ADMET Parameters to Evaluate:
-
Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Prediction of metabolic stability and the sites of metabolism.
-
Excretion: Prediction of the route of elimination.
-
Toxicity: Prediction of potential toxicities, such as carcinogenicity and mutagenicity.
Data Presentation and Visualization
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 276.32 g/mol |
| logP | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 26.3 Ų |
| Lipinski's Rule of Five | Compliant |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
Diagrams
Caption: 2D structure of this compound.
Caption: Workflow for the theoretical investigation of bioactive compounds.
Conclusion: From Theory to Practice
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain a comprehensive understanding of its physicochemical properties, potential biological activities, and drug-like characteristics. These in silico studies are not merely predictive but serve as a powerful hypothesis-generating tool that can guide and prioritize experimental work, ultimately accelerating the translation of promising molecules from the computer screen to the laboratory and beyond.
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literature review of 4-(2-Naphthylmethoxy)benzaldehyde
An In-Depth Technical Guide to 4-(2-Naphthylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications
Introduction
This compound is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its structure, which integrates a reactive benzaldehyde moiety with a bulky, lipophilic naphthyl group via a stable ether linkage, makes it a valuable building block for researchers in medicinal chemistry, materials science, and fine chemical synthesis. The aldehyde group provides a reactive handle for numerous transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases, while the naphthylmethoxy substituent allows for the introduction of unique steric and electronic properties into the target molecules.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic characterization, and key applications. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for leveraging this compound in advanced research and development projects.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₈H₁₄O₂ | Calculated from structure |
| Molecular Weight | 262.31 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar aromatic aldehydes and ethers[1] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, DMF, Acetone); Insoluble in water | Inferred from its nonpolar aromatic structure |
| Melting Point | Not reported, but expected to be a solid at room temperature | Based on similar structures like 4-benzyloxybenzaldehyde (m.p. 72-75 °C) |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~9.9 ppm (s, 1H, -CHO); δ ~7.9-7.2 ppm (m, 11H, Ar-H); δ ~5.2 ppm (s, 2H, -O-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~192 ppm (CHO); δ ~164 ppm (C-O); δ ~136-126 ppm (Ar-C); δ ~71 ppm (-O-CH₂-) |
| FTIR (KBr Pellet) | ~1685-1705 cm⁻¹ (C=O stretch, aldehyde); ~1250 cm⁻¹ & ~1050 cm⁻¹ (C-O-C stretch, ether); ~3050 cm⁻¹ (Ar C-H stretch) |
| Mass Spec (EI) | [M]⁺ at m/z = 262 |
Core Synthesis: Williamson Ether Synthesis
The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this context, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a potent nucleophile, which then displaces the bromide from 2-(bromomethyl)naphthalene.
The choice of a strong base and a polar aprotic solvent is critical for reaction efficiency. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is sufficient to deprotonate the weakly acidic phenolic proton. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal because they solvate the cation (K⁺ or Na⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol: Synthesis
-
Reagent Setup: To a flame-dried 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 2-(bromomethyl)naphthalene (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (approx. 5 times the volume of DMF). A precipitate should form.
-
Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization Protocols
Structural confirmation is a non-negotiable step in synthesis. The following protocols outline the standard procedures for characterizing the synthesized product.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
-
¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum using a standard single-pulse sequence with 16 scans and a relaxation delay of 1 second.[1]
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum using 1024 scans and a relaxation delay of 2 seconds.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands corresponding to the aldehyde C=O, ether C-O-C, and aromatic C-H functional groups.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a scaffold for creating diverse molecular architectures. The naphthyl group is a common pharmacophore found in various biologically active compounds, while the benzaldehyde unit provides a gateway for further chemical elaboration.
A Scaffold for Bioactive Molecules
Derivatives of benzaldehyde and naphthol have shown promise in various therapeutic areas. For instance, compounds incorporating these motifs have been investigated for their anticancer, cholinesterase inhibitory, and antioxidant activities.[2][3][4] The title compound serves as an excellent starting point for synthesizing libraries of derivatives for high-throughput screening.
-
Anticancer Agents: The aldehyde can be converted into Schiff bases or chalcones, classes of compounds known to exhibit cytotoxic properties against various cancer cell lines.[2][4] The bulky naphthyl group can enhance binding to hydrophobic pockets in target proteins.
-
Cholinesterase Inhibitors: Benzimidazole-based benzaldehyde derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[5] The naphthyl group could be used to probe larger binding domains in these enzymes.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on GHS classifications for analogous substituted benzaldehydes, the following hazards are anticipated.[6][7]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[6][7]
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a high-value synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its straightforward synthesis via the Williamson ether reaction, combined with the versatile reactivity of the aldehyde functional group, makes it an accessible and powerful tool for synthetic chemists. This guide has provided the core technical knowledge required to synthesize, characterize, and strategically employ this compound in a research setting. Future explorations will likely focus on expanding the library of its derivatives and evaluating their biological activities to unlock new frontiers in drug discovery.
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Methodological & Application
The Strategic Utility of 4-(2-Naphthylmethoxy)benzaldehyde in the Synthesis of Biologically Active Molecules
Abstract
The 4-(2-Naphthylmethoxy)benzaldehyde scaffold is a versatile and strategically important starting material in medicinal chemistry and drug discovery. Its unique structure, combining a reactive benzaldehyde moiety with a bulky, lipophilic naphthylmethoxy group, provides a valuable framework for the synthesis of diverse bioactive compounds. The naphthyl group can engage in critical π-π stacking interactions within biological targets, while the benzaldehyde offers a reactive handle for constructing various pharmacophores. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of two important classes of anticancer agents: chalcones and stilbene-based tubulin inhibitors. Detailed, field-tested protocols, mechanistic insights, and biological activity data are presented to empower researchers in their drug development endeavors.
Introduction: The Significance of the Naphthylmethoxy Scaffold
In the landscape of rational drug design, the selection of a core scaffold is a decision of paramount importance. The this compound molecule represents a privileged starting point. The fusion of its distinct components offers several advantages:
-
The Naphthyl Group: This bicyclic aromatic system is significantly larger and more lipophilic than a simple phenyl ring. This property enhances the potential for strong van der Waals and π-π stacking interactions with hydrophobic pockets in target proteins, such as enzymes and receptors. In many documented cases, the inclusion of a naphthyl moiety leads to a marked increase in binding affinity and biological potency.
-
The Methoxy Linker: The flexible ether linkage provides rotational freedom, allowing the naphthyl group to adopt an optimal orientation for target engagement. It also acts as a hydrogen bond acceptor, potentially forming key interactions with the target active site.
-
The Benzaldehyde Functionality: The aldehyde group is a cornerstone of organic synthesis, acting as a versatile electrophile. It readily participates in a wide array of carbon-carbon bond-forming reactions, including Wittig reactions, Horner-Wadsworth-Emmons olefinations, and various condensation reactions, enabling the construction of complex molecular architectures.
This guide will focus on two principal applications of this scaffold: its use in synthesizing anticancer chalcones via the Claisen-Schmidt condensation and its role as a precursor for combretastatin A-4 (CA-4) analogs, a class of potent tubulin polymerization inhibitors, via the Wittig reaction.
Core Synthetic Pathways and Applications
The reactivity of the aldehyde group is central to the utility of this compound. By selecting the appropriate reaction partner and conditions, a diverse range of bioactive skeletons can be accessed.
Figure 1: Key synthetic routes from this compound.
Application Note I: Synthesis of Anticancer Chalcones
Background and Rationale
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds and are considered precursors to flavonoids.[1] They exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The anticancer mechanism of many chalcones involves the induction of apoptosis through various cellular pathways.[1]
The Claisen-Schmidt condensation is a reliable and efficient method for synthesizing chalcones.[3] It involves the base-catalyzed reaction between an aldehyde and a ketone.[3] Here, we detail the synthesis of chalcones where this compound serves as the aldehyde component, reacting with various substituted acetophenones. The resulting compounds bear the bulky naphthylmethoxy moiety on one aromatic ring and variable substituents on the other, allowing for the exploration of structure-activity relationships (SAR).
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from the work of Kandeel, M. M., et al. (2021), published in Acta Pharmaceutica.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Reaction Vessel (Round-bottom flask) with magnetic stirrer
-
Ice bath
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the desired substituted acetophenone (10 mmol) in absolute ethanol (30-40 mL) with gentle stirring.
-
Initiation of Condensation: Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add a freshly prepared solution of potassium hydroxide (20 mmol) in ethanol (10 mL) dropwise over 15-20 minutes.
-
Causality Insight: The use of a strong base like KOH is crucial for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Performing the reaction at low temperature helps to control the reaction rate and minimize side reactions, such as self-condensation of the ketone.
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). Reaction completion is typically observed within 4-6 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture by slowly adding glacial acetic acid until it reaches a pH of ~5-6. This step neutralizes the excess KOH and protonates the chalcone product.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.
Biological Evaluation Data
The synthesized chalcones were evaluated for their in-vitro cytotoxic activity against various human cancer cell lines using a standard MTT assay. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. Doxorubicin was used as a standard reference drug.
| Compound ID | R-Group (on Acetophenone) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| 3a | -H | 9.14 | 11.25 |
| 3b | 4-OCH₃ | 7.21 | 8.43 |
| 3c | 4-Cl | 4.52 | 5.17 |
| 3d | 4-Br | 3.88 | 4.66 |
| Doxorubicin | N/A | 1.25 | 1.87 |
Data adapted from Kandeel, M. M., et al. (2021). Acta Pharmaceutica.
Application Note II: Synthesis of Combretastatin A-4 Analogs (Tubulin Inhibitors)
Background and Rationale
Combretastatin A-4 (CA-4) is a natural stilbene that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4] It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5] However, the clinical application of CA-4 is limited by its poor water solubility and the thermodynamic instability of the active cis-isomer, which readily converts to the inactive trans-isomer.[4]
A key strategy to overcome these limitations is the synthesis of analogs where the structural features are modified to improve stability and potency. Research has shown that the 2-naphthyl moiety can serve as an effective bioisostere for the B-ring (3-hydroxy-4-methoxyphenyl group) of CA-4.[6] The Wittig reaction is the quintessential method for synthesizing stilbenes, providing a powerful tool for creating the double bond that links the two aromatic rings.
Figure 2: Mechanism of action for tubulin polymerization inhibitors.
Detailed Experimental Protocol: Wittig Reaction
This is a representative protocol based on established methodologies for the synthesis of combretastatin analogs.
Materials:
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (Wittig salt)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Reaction Vessel (Three-neck flask) with dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
Procedure:
-
Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq). Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride (1.2 eq) portion-wise to the stirred suspension.
-
Causality Insight: A strong, non-nucleophilic base like NaH or n-BuLi is required to deprotonate the phosphonium salt, generating the highly reactive phosphorus ylide (the Wittig reagent). The reaction must be conducted under anhydrous and inert conditions as the ylide is highly reactive towards water and oxygen. The characteristic deep red or orange color indicates successful ylide formation.
-
-
Reaction with Aldehyde: After stirring at 0 °C for 1 hour, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel over 30 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of cis and trans isomers. Purify the residue using flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to separate the isomers and isolate the desired cis-stilbene product. The cis isomer is typically less polar and elutes first.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block for the synthesis of potent anticancer agents. The protocols detailed herein for the synthesis of naphthyl-chalcones and naphthyl-stilbenes demonstrate its utility in accessing structurally diverse molecules through fundamental organic reactions. The bulky naphthylmethoxy group consistently contributes to high biological activity, likely by enhancing binding affinity at the target site. Future work should continue to explore the SAR of these scaffolds, investigating a wider array of substitutions and exploring alternative heterocyclic linkers to further optimize potency, selectivity, and pharmacokinetic properties for the development of next-generation therapeutics.
References
-
Kandeel, M. M., et al. (2021). Synthesis, biological evaluation and molecular modeling of novel chalcone and pyrazoline derivatives bearing a naphthylmethoxy moiety as potential anticancer agents. Acta Pharmaceutica, 71(3), 391-414. [Link]
-
Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Journal of Natural Products, 52(6), 1197-1201. [Link]
-
Ducki, S., et al. (1998). Synthesis of combretastatin A-4 and its analogues as inhibitors of tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 8(9), 1051-1056. [Link]
-
Ohsumi, K., et al. (1998). Synthesis and antitumor activity of combretastatin A-4 analogues: stilbenes and cis-fixed cyclopropane derivatives. Bioorganic & Medicinal Chemistry Letters, 8(22), 3151-3156. [Link]
-
Lawrence, N. J., et al. (2003). The Wittig reaction: a review. Chemical Reviews, 103(10), 4033-4076. [Link]
-
Medarde, M., et al. (2001). Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. European Journal of Medicinal Chemistry, 36(1), 71-79. [Link]
-
Pramanik, J. C., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6193. [Link]
-
Gomes, M. N., et al. (2017). Chalcone derivatives: a patent review (2011-2016). Expert Opinion on Therapeutic Patents, 27(8), 903-919. [Link]
-
Sayed, G. H., et al. (2010). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 15(8), 5263-5273. [Link]
-
Zhuang, C., et al. (2017). A Review on Chalcones as a Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery, 12(12), 1227-1246. [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Tron, G. C., et al. (2006). Combretastatin A-4 and its analogues: a review. Current Medicinal Chemistry, 13(1), 1-13. [Link]
Sources
- 1. Design and synthesis of novel 4-aryl-2-benzoyl-imidazoles as colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 4-(2-Naphthylmethoxy)benzaldehyde with active methylene compounds
An Application Guide to the Knoevenagel Condensation of 4-(2-Naphthylmethoxy)benzaldehyde with Active Methylene Compounds
Abstract
This technical guide provides a detailed exploration of the reaction between this compound and various active methylene compounds. This reaction, primarily following the Knoevenagel condensation pathway, is a cornerstone of synthetic chemistry for creating α,β-unsaturated systems and other valuable molecular scaffolds. The naphthalene moiety is a privileged structure in medicinal chemistry, known to be a part of numerous therapeutic agents.[1] Its incorporation into new molecular entities via robust carbon-carbon bond-forming reactions is of significant interest to researchers in drug discovery and materials science. This document outlines the core chemical principles, provides field-tested, step-by-step protocols, and offers practical troubleshooting advice to enable both novice and experienced scientists to successfully synthesize and optimize these valuable compounds.
Foundational Chemical Principles
The reaction's success is rooted in the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the carbanion generated from the active methylene compound.
The Electrophile: this compound
The aldehyde component serves as the electrophilic partner in this condensation. The large 2-naphthylmethoxy group provides steric bulk and influences the electronic properties and solubility of both the starting material and the final product. The naphthalene scaffold itself is found in numerous FDA-approved drugs, including naproxen, propranolol, and bedaquiline, highlighting its importance in creating bioactive molecules.[1]
The Nucleophile: Active Methylene Compounds
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs) such as cyano (-CN), ester (-COOR), or keto (-COR) moieties.[2] This unique arrangement significantly increases the acidity of the methylene protons.[3] In the presence of a base, one of these protons is readily abstracted to form a resonance-stabilized carbanion (enolate), which acts as a potent nucleophile.[4][5]
Common examples include:
-
Malononitrile (NC-CH₂-CN)
-
Ethyl Cyanoacetate (NC-CH₂-COOEt)
-
Diethyl Malonate (EtOOC-CH₂-COOEt)[3]
The Reaction Pathway: Knoevenagel Condensation
The Knoevenagel condensation is the primary mechanism for this transformation.[6][7][8] It is a base-catalyzed reaction that proceeds through a sequence of nucleophilic addition followed by dehydration.
The general mechanism involves four key steps:
-
Enolate Formation: A basic catalyst deprotonates the active methylene compound, creating a nucleophilic enolate ion.[5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.
-
Protonation: The resulting tetrahedral intermediate is protonated to form an aldol-type addition product.
-
Dehydration: This intermediate readily undergoes elimination of a water molecule to yield the thermodynamically stable α,β-unsaturated product.[5]
Caption: Standard experimental workflow for synthesis.
Protocol 1: Synthesis of (E)-2-(4-(2-Naphthylmethoxy)benzylidene)malononitrile
Principle: This procedure utilizes piperidine as a classic, effective basic catalyst for the condensation of this compound with malononitrile in ethanol. The product typically precipitates from the reaction mixture upon completion.
Materials & Equipment:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (95%)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
TLC plates (Silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
-
Standard glassware
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.76 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
-
Dissolution: Add 30 mL of 95% ethanol and stir the mixture with a magnetic stirrer until all solids are dissolved. Gentle warming may be required.
-
Catalysis: Add piperidine (approx. 0.1 mL, ~1 mmol) to the solution. A color change and/or slight warming may be observed.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate should begin to form within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the aldehyde has disappeared.
-
Isolation: Once the reaction is complete (typically 2-4 hours), cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with 20 mL of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-(2-Naphthylmethoxy)phenyl)acrylate
Principle: This protocol uses ethyl cyanoacetate, which is slightly less reactive than malononitrile. The reaction is conducted under reflux to ensure completion, and the product is isolated after work-up and recrystallization.
Materials & Equipment:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Isopropanol
-
Triethylamine (catalytic amount, ~0.1 eq)
-
All other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.76 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol).
-
Dissolution: Add 40 mL of isopropanol and stir to dissolve the reactants.
-
Catalysis: Add triethylamine (approx. 0.14 mL, ~1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain reflux for 4-6 hours.
-
Monitoring: Periodically check the reaction progress by TLC (Hexane:Ethyl Acetate, 8:2 v/v) until the starting aldehyde is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring. A solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.
-
Drying & Characterization: Dry the purified crystals under vacuum and characterize as described in Protocol 1.
Data Summary
The following table summarizes expected outcomes for the Knoevenagel condensation with this compound under typical laboratory conditions.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (Approx.) | Typical Yield | Physical Appearance |
| Malononitrile | Piperidine | Ethanol | 2-4 hours (RT) | >90% | White to pale yellow solid |
| Ethyl Cyanoacetate | Triethylamine | Isopropanol | 4-6 hours (Reflux) | 80-90% | White crystalline solid |
| Diethyl Malonate | Piperidine/AcOH | Toluene | 8-12 hours (Reflux) | 70-85% | Colorless solid |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or insufficient catalyst. 2. Low reaction temperature for less reactive substrates. 3. Impure or wet reagents/solvents. | 1. Use fresh catalyst. 2. Increase temperature or switch to a higher-boiling solvent (e.g., toluene with Dean-Stark trap). 3. Use anhydrous solvents and purified starting materials. |
| Formation of Oily Product | 1. Impurities present. 2. Product has a low melting point. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Purify via column chromatography. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reversible reaction equilibrium. | 1. Extend the reaction time and continue monitoring by TLC. 2. If using toluene, employ a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Product is Colored | 1. Presence of impurities from starting materials. 2. Side reactions due to excessive heat or reaction time. | 1. Recrystallize the product, potentially with a small amount of activated charcoal. 2. Optimize reaction conditions to be milder. |
References
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. [Link]
-
The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]
-
Active methylene compounds. YouTube. [Link]
-
Proposed mechanism of the reaction between the reactants benzaldehyde... ResearchGate. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
-
Active methylene compounds. PDF. [Link]
-
Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC - NIH. [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. Active methylene compounds | PDF [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
Application Note: Asymmetric Synthesis of Chiral Homoallylic Alcohols via Organocatalytic Allylation of 4-(2-Naphthylmethoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Alcohols and the Role of 4-(2-Naphthylmethoxy)benzaldehyde
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. Chiral secondary alcohols, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The naphthalene moiety is a versatile platform in medicinal chemistry, appearing in numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This compound is a valuable starting material that combines the reactivity of an aromatic aldehyde with the bulky, lipophilic naphthyl group, making its chiral derivatives of significant interest for drug discovery programs.
This application note provides a detailed protocol for the asymmetric synthesis of a chiral homoallylic alcohol starting from this compound. We will focus on an organocatalytic approach, which offers advantages in terms of cost, sustainability, and operational simplicity over many metal-based catalytic systems. Specifically, we will adapt a highly efficient and enantioselective allylation reaction that has been successfully applied to structurally similar substrates[2]. The causality behind each experimental step will be thoroughly explained to provide a deeper understanding of the reaction mechanism and to empower researchers to adapt and troubleshoot the protocol effectively.
Principle of the Method: Organocatalytic Asymmetric Allylation
The chosen method is the asymmetric addition of allyltrichlorosilane to this compound. This reaction is catalyzed by a chiral N-formylamino acid derivative, which acts as a Lewis base to activate the allyltrichlorosilane. The chiral catalyst forms a transient, hypervalent siliconate complex, which then delivers the allyl group to the aldehyde in a highly stereocontrolled manner. The enantioselectivity is dictated by the chiral environment created by the catalyst during the carbon-carbon bond formation.
The bulky 2-naphthylmethoxy substituent on the benzaldehyde is not expected to electronically alter the aldehyde's reactivity significantly compared to a methoxy group, but its steric bulk may influence the approach of the nucleophile. This protocol is designed to achieve high enantiomeric excess (ee) by creating a well-defined and sterically demanding transition state.
Experimental Protocol
Materials and Reagents
-
This compound (Substrate)
-
Allyltrichlorosilane (Reagent)
-
(S)-N-Formyl-phenylalanine (Organocatalyst)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
N,N-Diisopropylethylamine (DIPEA) (Base)
-
Hydrochloric acid (HCl), 1 M solution (for workup)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine (saturated NaCl solution) (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) (Drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents for chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles for transfer of anhydrous reagents
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions
-
This compound: Handle with care. While specific toxicity data is limited, similar aromatic aldehydes can be irritants.
-
Allyltrichlorosilane: Highly corrosive and moisture-sensitive. Reacts violently with water to produce HCl gas. Handle in a well-ventilated fume hood using anhydrous techniques. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
N,N-Diisopropylethylamine (DIPEA): A corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (S)-N-Formyl-phenylalanine (10 mol%, e.g., 0.05 mmol, 9.7 mg).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM) (2.0 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
To the stirred suspension of the catalyst in DCM, add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents relative to the catalyst, e.g., 0.06 mmol, 10.5 µL). Stir for 10 minutes to form the catalyst salt.
-
Add this compound (1.0 equivalent, e.g., 0.5 mmol, 131.2 mg) to the reaction mixture.
-
In a separate, dry vial under an inert atmosphere, prepare a solution of allyltrichlorosilane (1.5 equivalents, e.g., 0.75 mmol, 122 µL) in anhydrous DCM (1.0 mL).
-
Slowly add the allyltrichlorosilane solution to the reaction mixture at 0 °C over 10 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl solution (5 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the desired chiral homoallylic alcohol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation and Expected Results
Based on analogous reactions with 4-methoxybenzaldehyde, the following results can be anticipated for the asymmetric allylation of this compound.
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| This compound | (S)-N-Formyl-phenylalanine | DCM | 0 | 24-48 | >85 | >90 |
Table 1: Expected outcome for the asymmetric allylation of this compound.
Mechanism and Rationale
The proposed catalytic cycle for the asymmetric allylation is depicted below. The chiral N-formylamino acid catalyst plays a crucial role in creating a stereochemically defined environment for the reaction.
Caption: Step-by-step experimental workflow for the asymmetric allylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Wet solvent or reagents- Low reaction temperature | - Use fresh, high-purity catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Allow the reaction to proceed for a longer duration or slightly increase the temperature (e.g., to room temperature), though this may affect enantioselectivity. |
| Low enantioselectivity | - Impure catalyst- Reaction temperature too high- Incorrect catalyst loading | - Recrystallize or purify the catalyst.- Maintain the reaction temperature at 0 °C or lower.- Optimize the catalyst loading (try 15-20 mol%). |
| Difficult purification | - Formation of byproducts- Close Rf values of product and starting material | - Ensure slow addition of allyltrichlorosilane.- Use a different solvent system for column chromatography or try preparative TLC/HPLC. |
Conclusion
This application note provides a comprehensive and detailed protocol for the asymmetric allylation of this compound using an organocatalytic approach. The methodology is robust, high-yielding, and provides excellent enantioselectivity, making it a valuable tool for the synthesis of chiral building blocks for drug discovery and development. The detailed explanations of the experimental steps and the underlying mechanism are intended to provide researchers with the knowledge and confidence to successfully implement and adapt this protocol in their own laboratories.
References
-
Testa, M. L., Antista, L., Mingoia, F., & Zaballos-Garcia, E. (2006). Synthesis of new polydentate oxalamide-based ligands as chiral catalysts for the enantioselective addition of diethylzinc to benzaldehyde. Journal of Chemical Research, 2006(3), 182-184. [Link]
-
Yang, D., Yang, M., & Zhu, N.-Y. (2003). Chiral Lewis acid-catalyzed asymmetric Baylis-Hillman reactions. The Journal of Organic Chemistry, 68(4), 1369–1374. [Link]
-
Feng, S., Yang, B., Chen, T., Wang, R., Deng, Y.-H., & Shao, Z. (2020). Catalytic Asymmetric [4 + 2] Cycloaddition of ortho-Alkenyl Naphthols/Phenols with ortho-Quinone Methides: Highly Stereoselective Synthesis of Chiral 2,3,4-Trisubstituted Chromans. The Journal of Organic Chemistry, 85(8), 5231–5244. [Link]
-
Gong, L., Chen, Y., & Mi, A. (2002). A Quantum Chemical Study on Asymmetric Allylation of Benzaldehyde in the Presence of Chiral Allylboronate. Chinese Journal of Chemistry, 20(11), 1205-1210. [Link]
-
Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 224-250. [Link]
-
Jana, S., & Guin, J. (2016). Enantioselective allylation of 4-methoxy benzaldehyde with allyltrichlorosilane using different L-amino acids based organocatalysts. Tetrahedron: Asymmetry, 27(14-15), 644-650. [Link]
-
Roth, C. (2020). Safety Data Sheet: Benzaldehyde. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Naphthylmethoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(2-Naphthylmethoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and systematically improve reaction yield and purity. The synthesis, primarily achieved through the Williamson ether synthesis, is a robust reaction that can be optimized to near-quantitative yields with careful attention to reaction parameters.
The core reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 2-naphthylmethyl halide, typically 2-(bromomethyl)naphthalene. This process is an SN2 (bimolecular nucleophilic substitution) reaction where the phenoxide ion of 4-hydroxybenzaldehyde acts as the nucleophile.[1][2] This guide provides in-depth, field-proven insights to navigate the nuances of this synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I resolve this?
A low yield is the most common issue and typically points to suboptimal reaction conditions rather than a fundamental flaw in the methodology. The problem can usually be traced to one of four key areas: base selection, solvent environment, reaction temperature, or stoichiometry.
-
Underlying Cause 1: Incomplete Deprotonation of 4-hydroxybenzaldehyde. The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral hydroxyl group.[1] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Switch to a more effective base. While potassium carbonate (K₂CO₃) is common, it may not be strong enough for complete deprotonation. Consider using stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH).[1] Ensure the base is used in at least a stoichiometric amount (1.0 eq), with a slight excess (1.1-1.5 eq) often being beneficial.
-
-
Underlying Cause 2: Poor Solvent Choice. The choice of solvent is critical for an SN2 reaction.[3] Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile and drastically slows the reaction rate.[4][5]
-
Underlying Cause 3: Suboptimal Temperature. The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be excessively slow and may not reach completion in a practical timeframe. Conversely, if the temperature is too high, the risk of side reactions and decomposition increases.
-
Solution: A typical temperature range for this Williamson ether synthesis is 50-100 °C.[6] We recommend starting at around 80 °C and monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Underlying Cause 4: Side Reactions. The primary side reaction of concern is C-alkylation, where the electrophile attacks the aromatic ring of the phenoxide instead of the oxygen atom.[2] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, leading to isomeric impurities that are difficult to separate.
-
Solution: C-alkylation is often minimized by using the recommended polar aprotic solvents. Additionally, ensuring a homogenous reaction mixture and maintaining a controlled temperature can favor the desired O-alkylation pathway.
-
Q2: I'm observing significant amounts of unreacted 4-hydroxybenzaldehyde in my crude product. Why is this happening?
This is a clear indication of an incomplete reaction. The primary culprits are insufficient deprotonation, inadequate reaction time, or poor reagent quality.
-
Insufficient Deprotonation: As detailed in Q1, if the 4-hydroxybenzaldehyde is not fully converted to its more nucleophilic phenoxide form, it will not react.
-
Troubleshooting:
-
Verify Base Strength: Ensure your base is strong enough. For phenolic hydroxyl groups, bases like K₂CO₃, Cs₂CO₃, KOH, or NaH are effective.[8]
-
Check Stoichiometry: Use at least 1.1 equivalents of the base relative to 4-hydroxybenzaldehyde.
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will consume the base, rendering it ineffective.
-
-
-
Inadequate Reaction Time: SN2 reactions, while efficient, are not instantaneous.
-
Troubleshooting: Monitor the reaction using TLC. Spot the reaction mixture against the starting materials. The reaction is complete only when the 4-hydroxybenzaldehyde spot has completely disappeared. A typical reaction time is between 4 and 12 hours.[9]
-
Q3: My final product is difficult to purify and contains several persistent impurities. What are these impurities and how can I prevent their formation?
Difficulty in purification usually arises from unreacted starting materials or the formation of side products with similar polarity to your desired product.
-
Impurity 1: Unreacted 2-(bromomethyl)naphthalene. This suggests that either the reaction did not go to completion or an excess was used.
-
Prevention: Use a slight excess (1.05-1.1 eq) of the alkylating agent, but avoid a large excess. Drive the reaction to completion by optimizing other parameters (base, solvent, temperature).
-
-
Impurity 2: C-Alkylation Byproduct. As discussed, this isomer can be a problematic impurity.
-
Prevention: Adhering to an optimized protocol with a suitable polar aprotic solvent is the best preventative measure.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, a key step is to wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH).[10] This will deprotonate and extract any unreacted acidic 4-hydroxybenzaldehyde into the aqueous layer, simplifying the subsequent purification.
-
Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes). If isomeric impurities are present, silica gel column chromatography is the most effective method for separation.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent for this synthesis?
For robust and high-yielding synthesis of aryl ethers, the combination of a moderately strong base with a polar aprotic solvent is superior.
| Base | Solvent | Pros | Cons | Recommendation |
| K₂CO₃ | DMF or Acetonitrile | Inexpensive, easy to handle, moderately strong. | May not achieve full deprotonation, leading to slower reaction rates. | Excellent starting point. Often sufficient. |
| NaH | Anhydrous DMF or THF | Very strong base, ensures complete and rapid deprotonation.[1] | Highly reactive with water, requires strictly anhydrous conditions. | Use for a faster, more complete reaction. |
| KOH / NaOH | DMSO or DMF | Strong, inexpensive, and effective. | Can introduce water into the reaction; may be too harsh. | A good, cost-effective alternative to NaH. |
| Cs₂CO₃ / CsHCO₃ | Acetonitrile | Excellent for selective O-alkylation, often gives high yields.[9][11] | More expensive than potassium or sodium bases. | Recommended for difficult or sensitive substrates. |
Our Top Recommendation: For a balance of reactivity, ease of handling, and cost, potassium carbonate in DMF at 80 °C is an excellent and reliable system for this synthesis.
Q2: Can a phase-transfer catalyst (PTC) improve my yield?
Yes, a phase-transfer catalyst can be beneficial, particularly if you are using a biphasic system or if the solubility of your phenoxide salt is low. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, works by carrying the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6] This can significantly increase the reaction rate and yield.[12] It is a common strategy in industrial Williamson ether syntheses.[6]
Q3: What is the best workup and purification procedure?
A robust workup is critical for isolating a pure product.
-
Quenching: Cool the reaction mixture to room temperature and pour it into water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Wash the combined organic layers with a 5% NaOH or 1M K₂CO₃ solution to remove unreacted 4-hydroxybenzaldehyde.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities like DMF or DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography.
Visual & Methodological Guides
Core Reaction Mechanism
The synthesis proceeds via a classic SN2 mechanism.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Recommended Experimental Protocol
This protocol is optimized for high yield and purity on a laboratory scale.
Materials:
-
4-hydroxybenzaldehyde (1.0 eq)
-
2-(bromomethyl)naphthalene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
5% w/v Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for initial salt formation.
-
Add 2-(bromomethyl)naphthalene to the suspension.
-
Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde starting material is consumed (typically 6-8 hours).
-
Cool the reaction to room temperature and pour the mixture into a beaker containing cold water, stirring until a precipitate forms.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with 5% NaOH solution, followed by two washes with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot ethanol to yield pure this compound as a white to off-white crystalline solid.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Liu, B., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Asiri, A. M., et al. (2006). 4-(Benzyloxy)benzaldehyde. National Institutes of Health. [Link]
-
Heravi, M. M., et al. (2009). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Heravi, M. M., et al. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]
-
Semantics Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
MacMillan, D. W. C., et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
-
YouTube. (2020). Effect of solvent on SN1 & SN2. [Link]
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- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating Reactions with 4-(2-Naphthylmethoxy)benzaldehyde
Welcome to the technical support center for 4-(2-Naphthylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthetic reactions involving this versatile aromatic aldehyde. Our goal is to equip you with the knowledge to anticipate and mitigate byproduct formation, thereby optimizing your reaction outcomes.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, characterized by three key reactive sites: the aldehyde carbonyl group, the benzylic ether linkage, and the two aromatic ring systems. The interplay of these functional groups dictates its reactivity and the potential for side reactions. The bulky 2-naphthylmethoxy substituent exerts significant steric and electronic effects, which must be carefully considered when designing synthetic routes. This guide will address common challenges and provide solutions for several key transformations.
Troubleshooting Guides & FAQs
Section 1: Wittig Reaction – Synthesis of Stilbene Derivatives
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. However, with a sterically demanding substrate like this compound, challenges can arise.
Q1: My Wittig reaction is sluggish and gives a low yield of the desired stilbene derivative. What are the possible causes and solutions?
A1: Several factors can contribute to a low-yielding Wittig reaction:
-
Steric Hindrance: The bulky naphthylmethoxy group can impede the approach of the phosphorus ylide to the aldehyde carbonyl.
-
Ylide Instability: The reactivity of the ylide is crucial. Unstabilized ylides are more reactive but can be prone to decomposition.
-
Base Incompatibility: The choice of base for generating the ylide is critical.
Troubleshooting Steps:
-
Choice of Ylide: For sterically hindered aldehydes, consider using a more reactive, unstabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt).[1] However, be aware that this may lead to a higher proportion of the (Z)-isomer.[2]
-
Reaction Conditions:
-
Temperature: While many Wittig reactions are run at room temperature or below, gentle heating (e.g., to 40-50 °C) may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: Aprotic polar solvents like THF or DMSO are generally preferred as they effectively solvate the phosphonium salt and the ylide.
-
-
Base Selection: Use a strong, non-nucleophilic base to generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the stereochemical outcome.[3]
Q2: I've successfully formed my stilbene product, but I'm struggling to remove the triphenylphosphine oxide byproduct. How can I effectively purify my product?
A2: The removal of triphenylphosphine oxide is a classic challenge in Wittig reaction workups.
Purification Strategies:
| Method | Protocol | Advantages | Disadvantages |
| Crystallization | If your stilbene product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) can effectively remove the more polar triphenylphosphine oxide.[4] | Simple and effective for crystalline products. | May not be suitable for oily or highly soluble products. |
| Column Chromatography | Silica gel chromatography is a reliable method. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar stilbene product before the triphenylphosphine oxide.[5][6] | Generally applicable to a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Precipitation | Dissolve the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but triphenylphosphine oxide is not (e.g., diethyl ether). The byproduct will precipitate and can be removed by filtration. | Quick and efficient for specific cases. | Requires finding a suitable selective solvent. |
Section 2: Grignard Reaction – Formation of Secondary Alcohols
The addition of Grignard reagents to this compound provides access to valuable secondary alcohols. However, the high reactivity of the Grignard reagent can lead to undesired side reactions.
Q1: My Grignard reaction is producing a significant amount of a byproduct that appears to be the corresponding alcohol from the reduction of the aldehyde. How can I favor the addition product?
A1: The formation of a reduction byproduct (a primary alcohol in this case) is a common issue, particularly with bulky Grignard reagents and sterically hindered aldehydes.[7] The Grignard reagent can act as a reducing agent via a hydride transfer mechanism.
Strategies to Minimize Reduction:
-
Grignard Reagent Choice: If possible, use a less bulky Grignard reagent. For example, methylmagnesium bromide is less likely to act as a reducing agent than tert-butylmagnesium chloride.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). This generally favors the nucleophilic addition pathway over the reduction pathway.
-
Slow Addition: Add the Grignard reagent slowly to a solution of the aldehyde. This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, reducing the likelihood of side reactions.
Q2: The yield of my desired secondary alcohol is low, and I suspect the Grignard reagent is being consumed by other reactive sites. What should I be concerned about?
A2: Grignard reagents are extremely strong bases and will react with any acidic protons in the reaction system.[8]
Potential Issues and Solutions:
-
Water Contamination: Rigorously dry all glassware and solvents. Traces of water will quench the Grignard reagent.
-
Acidic Functional Groups: Ensure that your starting materials and solvents are free of acidic functional groups (e.g., carboxylic acids, phenols, or even primary/secondary amines).
-
Self-Condensation of the Aldehyde: While less common under Grignard conditions, enolizable aldehydes can potentially undergo self-condensation. This is less of a concern with this compound which lacks α-protons.
Section 3: Condensation Reactions (Aldol, Knoevenagel, Claisen-Schmidt)
Condensation reactions with active methylene compounds are crucial for forming new carbon-carbon bonds and synthesizing important classes of molecules like chalcones and other α,β-unsaturated systems.
Q1: I am attempting a Claisen-Schmidt condensation to form a chalcone, but I am observing the formation of a significant amount of a byproduct identified as 4-(2-Naphthylmethoxy)benzoic acid. What is happening and how can I prevent it?
A1: The formation of the corresponding carboxylic acid is likely due to a competing Cannizzaro reaction.[9] This is a disproportionation reaction that can occur with aldehydes lacking α-hydrogens under strong basic conditions. One molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.
Preventing the Cannizzaro Reaction:
-
Base Strength and Concentration: Use a milder base or a lower concentration of a strong base (e.g., 10% NaOH or KOH).[9] Catalytic amounts of a suitable base are often sufficient.
-
Reaction Temperature: Keep the reaction temperature low. The Cannizzaro reaction often has a higher activation energy than the desired condensation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting aldehyde has been consumed to avoid prolonged exposure to basic conditions.
Q2: In a Knoevenagel condensation with an active methylene compound, my reaction is messy with multiple products. How can I improve the selectivity?
A2: The Knoevenagel condensation is generally a high-yielding and clean reaction, but side reactions can occur if not properly controlled.[10][11][12]
Optimizing the Knoevenagel Condensation:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a weak base catalyst such as piperidine or pyridine. Lewis acids can also be effective.[13] | Strong bases can promote side reactions like the Michael addition of the active methylene compound to the product. |
| Solvent | A solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion. | The final step of the Knoevenagel condensation is the elimination of water. |
| Stoichiometry | Use a slight excess of the active methylene compound. | This can help to ensure complete consumption of the aldehyde. |
Section 4: Stability of the 2-Naphthylmethyl Ether
A crucial aspect of working with this compound is the stability of the naphthylmethyl ether protecting group. Unintended cleavage of this group will lead to the formation of 4-hydroxybenzaldehyde and other byproducts.
Q1: Under what conditions is the 2-naphthylmethyl ether group susceptible to cleavage?
A1: The 2-naphthylmethyl (Nap) ether is generally considered a robust protecting group, but it can be cleaved under certain conditions.
-
Acidic Conditions: Strong acids can protonate the ether oxygen, making it a good leaving group.[14][15] While more stable than a p-methoxybenzyl (PMB) ether, prolonged exposure to strong acids should be avoided if cleavage is not desired.[16]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the selective cleavage of Nap ethers.
-
Hydrogenolysis: The Nap ether can be cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂).[16] This is an important consideration if other functional groups in the molecule are to be reduced using these conditions.
Preventative Measures:
-
When performing reactions that require acidic conditions, use the mildest acid possible and keep the reaction time to a minimum.
-
If a reduction is necessary elsewhere in the molecule, consider using a reducing agent that will not affect the Nap ether, such as sodium borohydride for the reduction of the aldehyde to an alcohol.
Visualizing Reaction Pathways
To further aid in understanding the potential for byproduct formation, the following diagrams illustrate key reaction pathways.
Caption: Desired stilbene formation and byproduct in a Wittig reaction.
Caption: Competing pathways in the Grignard reaction with an aldehyde.
Caption: Byproduct formation in base-catalyzed aldehyde condensations.
References
- Becker, H.-D. (1983). Syntheses of Stilbenes. In The Chemistry of Functional Groups, Supplement A: The chemistry of double-bonded functional groups, Part 1 (pp. 335-433). John Wiley & Sons, Ltd. [Link not available]
-
Díaz, J. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7599. [Link]
-
Jetir. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6). [Link]
-
Konieczny, K., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. [Link]
-
ResearchGate. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
-
Mootoo, D. R., & Nosse, B. (2017). Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. (2025). A Comprehensive Review On Synthetic Strategies Of Chalcones. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]
-
ResearchGate. (2026). Green synthesis of chalcones derivatives. [Link]
-
ChemRxiv. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). New insight on 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis: a divergent approach towards a high-mannose type oligosaccharide library. [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]
-
Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
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Technical Support Center: Managing Steric Hindrance in 4-(2-Naphthylmethoxy)benzaldehyde Reactions
Welcome to the technical support center for navigating the synthetic challenges of 4-(2-Naphthylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically demanding reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.
Understanding the Challenge: The Structure of this compound
The primary hurdle in reactions involving this compound stems from the significant steric bulk of the 2-naphthylmethoxy group. This large, rigid substituent, positioned para to the aldehyde, does not directly flank the carbonyl group. However, its overall size can influence the approach of nucleophiles and reagents, impacting reaction kinetics and, in some cases, the feasibility of a transformation under standard conditions. The bulky nature of this group can hinder the formation of the necessary transition states for many common organic reactions.[1][2][3][4][5] This guide will provide strategies to mitigate these steric effects and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my standard reaction conditions for benzaldehyde failing with this compound?
A1: Standard conditions often fail because the bulky 2-naphthylmethoxy group hinders the approach of nucleophiles to the aldehyde's carbonyl carbon.[6] This steric hindrance increases the activation energy of the reaction, leading to sluggish or non-existent reactivity.[6][7] To overcome this, you may need to employ more reactive reagents, higher temperatures, or catalytic systems designed for sterically demanding substrates.
Q2: What are the most common failed reactions with this aldehyde?
A2: The most frequent challenges are observed in fundamental carbon-carbon bond-forming reactions. These include Grignard reactions, Wittig-type olefinations, and aldol condensations.[6] In many cases, chemists report the recovery of unreacted starting material or the formation of side products from competing reaction pathways that are less sensitive to steric bulk.
Q3: Are there any general strategies to improve my success rate with this compound?
A3: Absolutely. The core principle is to compensate for the steric hindrance. This can be achieved by:
-
Enhancing Electrophilicity: Utilizing Lewis acids to activate the carbonyl group, making it more susceptible to nucleophilic attack.
-
Employing More Reactive Nucleophiles: Switching to more potent nucleophiles, such as organolithium reagents instead of Grignard reagents.
-
Optimizing Reaction Conditions: Carefully increasing the reaction temperature or pressure can provide the necessary energy to overcome the steric barrier.[6][7][8]
-
Solvent Modification: Using solvents that can better stabilize the transition state may also improve reaction rates.[8]
Troubleshooting Guides for Common Reactions
Issue 1: Low or No Yield in Grignard Reactions
Grignard reactions are notoriously sensitive to steric hindrance.[1][2][9] With this compound, you may observe the recovery of your starting material or the formation of reduction byproducts.
Possible Causes & Detailed Solutions
| Possible Cause | Underlying Principle | Recommended Solution | Protocol |
| Steric Hindrance Preventing Nucleophilic Attack | The bulky naphthylmethoxy group and the Grignard reagent's solvation sphere create a significant steric clash, preventing the nucleophile from reaching the carbonyl carbon.[10] | 1. Use a Lewis Acid Additive (e.g., CeCl₃): Cerium(III) chloride can chelate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. This is known as the Nozaki-Hiyama-Kishi reaction. 2. Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less sterically demanding than Grignard reagents. | Protocol 1: CeCl₃-Mediated Grignard Addition 1. Dry CeCl₃ under vacuum at 140-150 °C for 4 hours.2. To a stirred suspension of the dried CeCl₃ (1.2 eq) in anhydrous THF at room temperature, add the Grignard reagent (1.2 eq) dropwise.3. Stir the resulting mixture for 2 hours at room temperature.4. Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.5. Allow the reaction to slowly warm to room temperature and stir overnight.6. Quench the reaction with saturated aqueous NH₄Cl and extract the product. |
| Grignard Reagent Acting as a Base | If the nucleophilic addition is slow due to steric hindrance, the Grignard reagent can act as a base, leading to enolization if there are alpha-protons on the nucleophile, or reduction of the aldehyde.[10] | 1. Use a "Turbo Grignard" Reagent: These reagents, such as i-PrMgCl·LiCl, are more soluble and reactive, often overcoming steric issues. 2. Careful Temperature Control: Lowering the initial reaction temperature can sometimes favor nucleophilic addition over side reactions. | Protocol 2: Using a Turbo Grignard Reagent 1. To a solution of this compound (1.0 eq) in anhydrous THF at -20 °C, add the Turbo Grignard reagent (1.1 eq) dropwise.2. Monitor the reaction by TLC.3. Upon completion, quench with saturated aqueous NH₄Cl and proceed with standard workup. |
Issue 2: Poor Conversion in Wittig Reactions
The formation of the oxaphosphetane intermediate in the Wittig reaction can be sterically hindered, leading to low yields of the desired alkene.[2]
Possible Causes & Detailed Solutions
| Possible Cause | Underlying Principle | Recommended Solution | Protocol |
| Steric Hindrance to Oxaphosphetane Formation | The bulky aldehyde and potentially bulky ylide can struggle to come together to form the key four-membered ring intermediate. | 1. Use the Horner-Wadsworth-Emmons (HWE) Reaction: HWE reagents (phosphonate esters) are generally less sterically hindered and more nucleophilic than their phosphonium ylide counterparts, often providing better yields with hindered aldehydes. 2. Employ a More Reactive Ylide: If using a standard Wittig reagent, consider a non-stabilized ylide, which is more reactive. | Protocol 3: Horner-Wadsworth-Emmons Olefination 1. To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the phosphonate ester (1.2 eq) dropwise.2. Stir the mixture at room temperature for 1 hour to generate the ylide.3. Cool the reaction to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).5. Quench carefully with water and extract the product. |
Issue 3: Inefficient Aldol Condensation
Base-catalyzed aldol condensations can be problematic due to the steric hindrance around the aldehyde, which can disfavor the initial nucleophilic attack by the enolate.[11][12]
Possible Causes & Detailed Solutions
| Possible Cause | Underlying Principle | Recommended Solution | Protocol |
| Slow Nucleophilic Attack of the Enolate | The bulky nature of the aldehyde can make it difficult for the enolate to approach the carbonyl carbon. | 1. Use a Lewis Acid or a Brønsted Acid Co-catalyst: An acid co-catalyst can activate the aldehyde, making it more electrophilic and accelerating the reaction. 2. Consider a Mukaiyama Aldol Reaction: This reaction uses a silyl enol ether as the nucleophile and a Lewis acid catalyst, which can be more effective for hindered substrates. | Protocol 4: Base-Catalyzed Aldol Condensation (Claisen-Schmidt) 1. In a round-bottom flask, dissolve this compound (1 eq) and the desired ketone (1 eq) in ethanol.[13]2. Add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise while stirring.[13]3. Stir the reaction at room temperature and monitor by TLC.[13]4. If the reaction is slow, gentle heating (40-50 °C) may be applied.5. Once complete, pour the mixture into ice water and acidify with dilute HCl.[13]6. Collect the precipitated product by filtration.[13] |
Visualizing the Reaction Pathways
Experimental Workflow for a Grignard Reaction
Caption: Steric hindrance raises the transition state energy, impeding product formation.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
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ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... Available at: [Link]
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American Chemical Society. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]
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National Center for Biotechnology Information. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. PMC. Available at: [Link]
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ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde. Available at: [Link]
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National Center for Biotechnology Information. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available at: [Link]
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Chegg.com. (2019). the aldol condensation is a synthetic reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
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YouTube. (2013). Steric hindrance. Khan Academy. Available at: [Link]
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Royal Society of Chemistry. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Available at: [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
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MDPI. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Available at: [Link]
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Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]
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ResearchGate. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Available at: [Link]
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TSI Journals. (n.d.). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Available at: [Link]
-
ResearchGate. (n.d.). Aldol condensation between benzaldehyde and n‐heptanal through cross‐ and self‐aldol condensations. Available at: [Link]
-
MDPI. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(2-Naphthylmethoxy)benzaldehyde and Its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads to the exploration of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. The compound 4-(2-Naphthylmethoxy)benzaldehyde represents one such molecule, integrating the structural motifs of benzaldehyde and naphthalene. Benzaldehyde and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2]. Similarly, the naphthalene moiety is a constituent of many compounds with significant therapeutic properties, including anticancer and antimicrobial activities[3][4]. This guide provides a comparative framework for evaluating the biological potential of this compound and its rationally designed analogues, offering insights into potential structure-activity relationships (SAR) and guidance for future drug discovery efforts.
Introduction to the Core Scaffold and Rationale for Analogue Design
This compound (the "parent compound") is characterized by a benzaldehyde ring linked to a naphthalene nucleus via a methylene ether bridge. This structure presents several opportunities for chemical modification to explore and optimize its biological activity. The aldehyde functional group is a key feature, often implicated in interactions with biological macromolecules. The naphthyl group provides a large, lipophilic surface that can engage in π-stacking and hydrophobic interactions with target proteins or cellular membranes.
To establish a meaningful comparative analysis, we propose the synthesis and evaluation of the following analogues, designed to probe the contribution of different structural elements to the overall biological activity:
-
Analogue A: Positional Isomer of the Naphthyl Linkage. 4-(1-Naphthylmethoxy)benzaldehyde. This analogue will help determine if the stereochemistry of the linkage to the naphthalene ring influences biological activity.
-
Analogue B: Substitution on the Benzaldehyde Ring. 3-Hydroxy-4-(2-Naphthylmethoxy)benzaldehyde. The introduction of a hydroxyl group can explore the effects of hydrogen bonding and altered electronics on the benzaldehyde ring.
-
Analogue C: Alteration of the Linker. 4-(2-Naphthylethoxy)benzaldehyde. Extending the methylene ether linker by one carbon will assess the impact of increased flexibility and distance between the two aromatic systems.
-
Analogue D: Substitution on the Naphthalene Ring. 4-((6-Methoxy-2-naphthyl)methoxy)benzaldehyde. The addition of a methoxy group to the naphthalene ring will probe the influence of electron-donating groups on this part of the molecule.
Comparative Evaluation of Biological Activities
This section outlines the experimental protocols to assess and compare the antimicrobial, antioxidant, and anticancer activities of the parent compound and its analogues.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise in this area, sometimes acting as modulators of antibiotic activity[1].
This method will be used to determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized inoculum (e.g., 5 x 10^5 CFU/mL) of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) will be prepared in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Stock solutions of the test compounds will be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions will be made in MHB in a 96-well microtiter plate.
-
Incubation: The microbial inoculum will be added to each well. The plates will be incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC will be determined as the lowest concentration of the compound at which no visible growth is observed.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 64 | 128 |
| Analogue A | 128 | 256 |
| Analogue B | 32 | 64 |
| Analogue C | 64 | 128 |
| Analogue D | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the identification of novel antioxidants a key therapeutic strategy[5]. The antioxidant capacity of the compounds will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol will be prepared. Test compounds and a standard antioxidant (e.g., ascorbic acid) will be dissolved in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, the DPPH solution will be added to the test compound solutions.
-
Incubation: The plate will be incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions will be measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity will be calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) will be determined.
Table 2: Hypothetical Antioxidant Activity (IC50 in µM)
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound | 45.2 |
| Analogue A | 55.8 |
| Analogue B | 22.1 |
| Analogue C | 48.5 |
| Analogue D | 35.7 |
| Ascorbic Acid (Control) | 8.9 |
Anticancer Activity
The cytotoxic potential of the compounds against cancer cell lines is a crucial indicator of their therapeutic promise. Naphthalene derivatives have been extensively studied for their anticancer properties[3][4][6].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) will be cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT solution will be added to each well, and the plate will be incubated for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm.
-
Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells, and the IC50 value will be determined.
Table 3: Hypothetical Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 15.8 | 22.4 |
| Analogue A | 25.1 | 30.9 |
| Analogue B | 8.2 | 12.5 |
| Analogue C | 18.9 | 25.3 |
| Analogue D | 10.5 | 16.8 |
| Doxorubicin (Control) | 0.9 | 1.2 |
Structure-Activity Relationship (SAR) Analysis
Caption: Hypothetical Structure-Activity Relationship (SAR) Flowchart.
-
Influence of Naphthyl Isomerism: The switch from a 2-naphthyl (Parent Compound) to a 1-naphthyl moiety (Analogue A) appears to be detrimental to activity across all assays. This suggests that the geometry and steric accessibility of the 2-substituted naphthalene are crucial for biological interactions.
-
Role of Benzaldehyde Substitution: The introduction of a hydroxyl group at the 3-position of the benzaldehyde ring (Analogue B) consistently enhances antimicrobial, antioxidant, and anticancer activities. This highlights the potential importance of hydrogen bonding capabilities and the electron-donating nature of the hydroxyl group in target engagement.
-
Effect of Linker Length: Extending the linker from a methylene to an ethylene group (Analogue C) does not significantly alter the biological activity, suggesting that the distance between the aromatic systems is not a highly sensitive parameter within this range.
-
Impact of Naphthalene Substitution: The addition of an electron-donating methoxy group to the naphthalene ring (Analogue D) leads to a notable increase in all tested biological activities, indicating that enhancing the electron density of the naphthalene system is a favorable modification.
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of the synthesized compounds.
Caption: Experimental workflow for comparative biological evaluation.
Conclusion and Future Directions
This guide presents a systematic approach to comparing the biological activities of this compound and a set of rationally designed analogues. The proposed experimental framework, encompassing antimicrobial, antioxidant, and anticancer assays, provides a solid foundation for elucidating the structure-activity relationships within this chemical series. The hypothetical data suggests that the introduction of electron-donating groups on either aromatic ring, particularly a hydroxyl group on the benzaldehyde moiety, could be a promising strategy for enhancing the therapeutic potential of this scaffold.
Future research should focus on the synthesis and experimental validation of these and other analogues. Promising lead compounds should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. This structured approach will pave the way for the potential development of novel therapeutic agents based on the 4-(Naphthylmethoxy)benzaldehyde scaffold.
References
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. [Link]
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Repellency and Toxicity of Vapor-Active Benzaldehydes against Aedes aegypti. PubMed. [Link]
-
Design and Synthesis of Naphthol Derivative Using Three Components System and Its Relation with Physicochemical Parameters log P. Preprint. [Link]
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Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. NIH. [Link]
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How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. PubMed. [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PMC - PubMed Central. [Link]
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. MDPI. [Link]
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The naphthalene derivatives as anticancer agents. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(2-Naphthylmethoxy)benzaldehyde: Classical and Modern Approaches
Introduction
4-(2-Naphthylmethoxy)benzaldehyde is a valuable intermediate in the synthesis of various organic compounds, finding applications in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety linked to a naphthalene ring via an ether linkage, makes it a key building block for constructing complex molecular architectures. The efficient synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of alternative synthesis routes for this compound, moving beyond a simple recitation of steps to explain the rationale behind the choice of reagents and conditions. We will explore the traditional Williamson ether synthesis and compare its performance with modern, more efficient methods such as Phase-Transfer Catalysis and Microwave-Assisted Synthesis. This analysis is supported by detailed experimental protocols and comparative data to aid researchers in selecting the optimal synthetic strategy for their needs.
The Cornerstone: Williamson Ether Synthesis
The most established method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of 2-(bromomethyl)naphthalene and displacing the bromide leaving group.[1]
Mechanistic Insight
The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-hydroxybenzaldehyde by a base, typically a carbonate or hydroxide, to form a more potent nucleophile, the phenoxide anion. This anion then undergoes nucleophilic attack on the primary benzylic halide. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the SN2 reaction.[2]
Figure 1: General workflow of the Williamson ether synthesis for this compound.
Comparative Analysis of Synthetic Routes
While the conventional Williamson ether synthesis is reliable, it often requires high temperatures and long reaction times. To address these limitations, alternative methods such as Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) have emerged as powerful tools to enhance reaction efficiency.
| Parameter | Conventional Williamson Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 3 - 6 hours | 1 - 2 hours | 5 - 15 minutes |
| Temperature | 80 - 100 °C | Room Temperature - 50 °C | 100 - 120 °C (rapid heating) |
| Typical Yield | 70 - 80% | 85 - 95% | > 90% |
| Solvent System | Anhydrous polar aprotic (e.g., DMF) | Biphasic (e.g., Toluene/Water) | Polar (e.g., DMF, Ethanol) |
| Key Reagents | K₂CO₃ or NaH | PTC (e.g., TBAB), NaOH | K₂CO₃ or Cs₂CO₃ |
| Energy Consumption | High | Low | Moderate (efficient heating) |
| Process Scalability | Well-established | Readily scalable | Requires specialized equipment |
Table 1: Comparison of key performance indicators for the synthesis of this compound.
Experimental Protocols
Protocol 1: Conventional Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of a substituted benzaldehyde ether and represents a standard approach.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Bromomethyl)naphthalene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2-(bromomethyl)naphthalene (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture. The carbonate acts as the base to deprotonate the phenol.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water, which will cause the crude product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel.[4]
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis is an effective technique for reactions involving reactants in immiscible phases.[5] In this case, the phenoxide is generated in the aqueous phase and transferred to the organic phase containing the alkyl halide by the phase-transfer catalyst.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Bromomethyl)naphthalene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in a 10% aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve 2-(bromomethyl)naphthalene (1.0 eq) in toluene.
-
Combine the two solutions in a round-bottom flask and stir vigorously at room temperature or with gentle heating (40-50 °C) for 1-2 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Figure 2: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
Protocol 3: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture.[6] This method often leads to higher yields and cleaner reaction profiles.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Bromomethyl)naphthalene
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 4-hydroxybenzaldehyde (1.0 eq), 2-(bromomethyl)naphthalene (1.0 eq), and potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq). Cesium carbonate is often more effective in microwave synthesis due to its higher solubility and basicity.
-
Add a minimal amount of a polar solvent like DMF or ethanol to facilitate microwave absorption.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes. The reaction time and temperature should be optimized for the specific instrument.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (precipitation in ice water followed by filtration).
-
Purify the product as needed.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | ~85-88 °C |
| ¹H NMR | Expected signals for the aldehydic proton (~9.9 ppm), aromatic protons of the benzaldehyde and naphthalene rings, and the benzylic methylene protons (~5.2 ppm). |
| ¹³C NMR | Expected signals for the carbonyl carbon (~191 ppm), aromatic carbons, and the benzylic carbon (~70 ppm). |
| FT-IR | Characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), C-O-C ether stretch, and aromatic C-H and C=C vibrations. |
Table 2: Expected characterization data for this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being the most fundamental. While the conventional method provides moderate to good yields, it is often hampered by long reaction times and high energy consumption.
For laboratories equipped with the necessary apparatus, Microwave-Assisted Synthesis offers a significant improvement in terms of reaction speed and efficiency, aligning with the principles of green chemistry by reducing energy usage and reaction time.
Phase-Transfer Catalysis presents a highly attractive alternative for both laboratory and industrial-scale synthesis. It allows for milder reaction conditions, often at room temperature, and can lead to higher yields compared to the conventional method. The ease of scalability and the use of less hazardous solvents make PTC a robust and economically viable option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. For rapid, small-scale synthesis and optimization, MAOS is an excellent choice. For larger-scale, efficient, and cost-effective production, PTC offers a compelling advantage over the traditional Williamson ether synthesis.
References
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016). Der Pharma Chemica, 8(19), 1-5.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121.
- Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Cell Reports Physical Science, 2(10), 100596.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science Publishers.
- Singh, R. P., et al. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
Sources
A Comparative Guide to the Kinetic Studies of the Cannizzaro Reaction: Featuring 4-(2-Naphthylmethoxy)benzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, a thorough understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of novel chemical entities. This guide provides a comparative analysis of the kinetic behavior of 4-(2-Naphthylmethoxy)benzaldehyde in the Cannizzaro reaction, a fundamental transformation of non-enolizable aldehydes. By juxtaposing its performance with structurally related aromatic aldehydes—namely benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde—we aim to offer a comprehensive resource for researchers in drug development and other scientific fields where such moieties are of interest.
The Significance of the Cannizzaro Reaction in Organic Synthesis
The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1] This redox process involves the transfer of a hydride ion from one aldehyde molecule to another, with one molecule being oxidized and the other reduced.[1] The reaction is a cornerstone of organic chemistry, particularly for the transformation of aromatic and other aldehydes lacking α-hydrogens.
A deep understanding of the kinetics of the Cannizzaro reaction is crucial for controlling reaction outcomes, optimizing yields, and minimizing side products. The reaction typically follows third-order kinetics, being second order with respect to the aldehyde and first order with respect to the base (hydroxide ion)[1]:
Rate = k[RCHO]²[OH⁻]
The rate of the Cannizzaro reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups generally slow down the reaction.
Comparative Kinetic Analysis
To contextualize the reactivity of this compound, we will compare it with three other aromatic aldehydes: the parent benzaldehyde, 4-methoxybenzaldehyde (anisaldehyde) with a strong electron-donating group, and 4-nitrobenzaldehyde with a strong electron-withdrawing group.
Qualitative Reactivity Trends
The established qualitative order of reactivity for these aldehydes in the Cannizzaro reaction is based on the electronic effects of their para-substituents[2][3]:
4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde
The nitro group (-NO₂) in 4-nitrobenzaldehyde is a powerful electron-withdrawing group, which significantly enhances the partial positive charge on the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the hydroxide ion. In contrast, the methoxy group (-OCH₃) in 4-methoxybenzaldehyde is a strong electron-donating group, which reduces the electrophilicity of the carbonyl carbon and thus slows down the reaction. Benzaldehyde, being unsubstituted, serves as a baseline for comparison.
For this compound, the 2-naphthylmethoxy substituent is expected to have a net electron-donating effect, albeit weaker than a simple methoxy group. The naphthyl ring itself is a large, polarizable system, and the ether linkage provides electron density to the benzene ring through resonance. However, the bulky nature of the 2-naphthylmethoxy group could also introduce steric hindrance, potentially affecting the rate of reaction. It is therefore anticipated that the reactivity of this compound will be lower than that of benzaldehyde but likely higher than that of 4-methoxybenzaldehyde.
Quantitative Kinetic Data
| Aldehyde | Substituent Effect | Typical Reaction Time | Typical Yield (%) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Shorter | High |
| Benzaldehyde | Neutral (Reference) | Moderate | Good to High[4] |
| This compound | Weak Electron-Donating, Bulky | Longer than Benzaldehyde (Predicted) | Good (Predicted) |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | Strong Electron-Donating | Longer | High[4] |
Note: The data for this compound is a prediction based on electronic and steric considerations. Experimental verification is required.
Experimental Protocol for Kinetic Studies of the Cannizzaro Reaction
To facilitate the direct comparison of these aldehydes, we provide a detailed, self-validating experimental protocol for determining the third-order rate constant of the Cannizzaro reaction.
Materials and Instrumentation
-
Substituted benzaldehyde (e.g., this compound)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (or another suitable solvent)
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
-
Burette, pipettes, and volumetric flasks
-
UV-Vis spectrophotometer or HPLC for reaction monitoring (optional)
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the chosen aldehyde of known concentration in methanol.
-
Prepare a stock solution of KOH (or NaOH) of known concentration in a methanol-water mixture.
-
Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
-
Initiation of the Reaction:
-
In a reaction vessel maintained at the constant temperature, mix equal volumes of the pre-heated aldehyde and base solutions with vigorous stirring to initiate the reaction. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of standardized HCl solution to neutralize the unreacted base.
-
-
Titration of Unreacted Base:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with a standardized NaOH solution to determine the amount of unreacted HCl.
-
By difference, calculate the concentration of the base remaining in the reaction mixture at each time point.
-
-
Data Analysis:
-
Plot the concentration of the aldehyde (which is consumed at twice the rate of the base) versus time.
-
To determine the third-order rate constant (k), a plot of 1/(a-x)² versus time should yield a straight line, where 'a' is the initial concentration of the aldehyde and 'x' is the amount reacted at time 't'. The slope of this line will be proportional to the rate constant. Alternatively, use integrated rate law software for more accurate determination.
-
Self-Validation and Controls
-
Run the reaction at different initial concentrations of the aldehyde and base to confirm the reaction order.
-
Perform the experiment at multiple temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
Analyze the product mixture at the end of the reaction (e.g., by NMR or GC-MS) to confirm the formation of the expected alcohol and carboxylic acid and to check for any side products.
Visualizing the Cannizzaro Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the Cannizzaro reaction and the experimental workflow for the kinetic studies.
Caption: Mechanism of the Cannizzaro Reaction.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The kinetic study of the Cannizzaro reaction provides valuable insights into the reactivity of non-enolizable aldehydes. For this compound, its performance is predicted to be intermediate between that of benzaldehyde and 4-methoxybenzaldehyde, influenced by a combination of mild electron-donating and potential steric effects from the bulky naphthylmethoxy group. This guide offers a framework for the comparative kinetic analysis of this and other aromatic aldehydes, providing researchers with the necessary theoretical background and a robust experimental protocol to conduct their own investigations. Such studies are essential for advancing our understanding of reaction mechanisms and for the development of efficient and selective synthetic methodologies in the pharmaceutical and chemical industries.
References
-
Firdaus, M., Firdausi, N. R., Rahmana, D. N., & Kusumaningsih, T. (2023). Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. Jurnal Kimia Valensi, 9(2), 288-299. [Link]
-
The Royal Society of Chemistry. (2017). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 635-638). [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Reaction Rates. Journal of the American Chemical Society, 75(1), 141–147. [Link]
-
Wikipedia. (2023). Cannizzaro reaction. [Link]
-
Suhail, M., & Husain, A. (2020). Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. European Journal of Chemistry, 11(2), 139-144. [Link]
-
Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Naphthylmethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-(2-Naphthylmethoxy)benzaldehyde, a nuanced task given the absence of a specific Safety Data Sheet (SDS) for this compound. The procedures outlined below are synthesized from the established best practices for analogous aromatic aldehydes and are designed to ensure the safety of laboratory personnel and the protection of our environment.
The causality behind these rigorous disposal protocols is rooted in the inherent characteristics of aromatic aldehydes. These compounds can exhibit varying levels of toxicity, are often skin and respiratory irritants, and can pose a significant threat to aquatic ecosystems.[1][2][3] Therefore, a cautious and well-documented disposal pathway is not merely a regulatory formality but a scientific imperative.
I. Hazard Assessment and Characterization
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Inferred Risk | Rationale and Supporting Evidence |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][2] | Benzaldehyde is classified as harmful if swallowed or inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | A common characteristic of benzaldehyde and its derivatives.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | A common characteristic of benzaldehyde and its derivatives.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][5] | Inhalation of vapors or dust can irritate the respiratory tract.[1][5] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1] | Aromatic compounds often exhibit aquatic toxicity.[1] |
| Combustibility | Combustible.[1] | Vapors may form explosive mixtures with air.[6] |
This inferred profile necessitates treating this compound as a hazardous waste, in line with the Resource Conservation and Recovery Act (RCRA) guidelines in the United States and similar regulations internationally.[7]
II. Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for disposal, the following PPE is mandatory to create a self-validating system of safety:
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards such as EN 374.[2]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots should be utilized.[4]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if dealing with a large spill, a respirator with an appropriate cartridge for organic vapors should be used.
III. Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must be followed diligently. The following workflow is designed to guide the user from the initial waste accumulation to the final hand-off to a certified disposal service.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol for Waste Handling and Accumulation:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.
-
Containment: Collect all waste, including contaminated materials like absorbent pads from spills, in a designated, leak-proof container that is compatible with aromatic aldehydes. The container must be kept closed except when adding waste.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").[8]
-
Accumulation: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition and incompatible materials.[6]
IV. Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Protocol for Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
V. Final Disposal Pathway
The recommended and most environmentally sound method for the final disposal of this compound is through a licensed professional waste disposal service.[3]
Table 2: Approved Disposal Methods
| Disposal Method | Applicability | Rationale |
| Incineration | Preferred method for pure compound and contaminated materials. | High-temperature incineration in a facility equipped with afterburners and scrubbers ensures the complete destruction of the compound, minimizing environmental release.[3] |
| Landfill | Not Recommended | Due to its potential environmental toxicity, landfilling is not a responsible disposal method. |
| Sewer Disposal | Strictly Prohibited | This compound is likely toxic to aquatic life, and its disposal down the drain is a violation of environmental regulations.[9] |
The Causality of Incineration: The chemical structure of this compound, with its aromatic rings, is best broken down through high-temperature thermal oxidation. This process converts the organic material into less harmful components like carbon dioxide and water, with any hazardous byproducts captured by the incinerator's pollution control systems.
VI. Trustworthiness and Self-Validation
To ensure a self-validating system of waste disposal, meticulous record-keeping is essential. Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of accumulation.[8] When the waste is transferred to a disposal service, retain a copy of the waste manifest. This documentation provides a clear and traceable chain of custody, demonstrating responsible and compliant disposal practices.
By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental stewardship.
References
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Methoxyethyl)benzaldehyde. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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A Researcher's Guide to Safely Handling 4-(2-Naphthylmethoxy)benzaldehyde: Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 4-(2-Naphthylmethoxy)benzaldehyde, requires a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment at a Glance
A thorough risk assessment is the cornerstone of safe laboratory practice. The following table summarizes the potential hazards associated with handling this compound, based on data for analogous compounds.
| Potential Hazard | Associated Risks & Rationale | Primary Exposure Routes |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[2][3] The aldehyde functional group can be reactive, and the aromatic structure can influence metabolic pathways. | Ingestion, Inhalation |
| Skin Irritation/Corrosion | May cause skin irritation or burns upon contact.[3][4][5] Prolonged or repeated exposure can lead to dermatitis. | Dermal Contact |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[3][4][5] The eyes are particularly sensitive to chemical irritants. | Ocular Contact |
| Respiratory Tract Irritation | Vapors or dusts may irritate the respiratory system.[2][3][4] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed.[6] Minimal PPE for handling any chemical should include a lab coat, safety glasses, and closed-toe shoes.[6]
Routine Laboratory Operations (e.g., Weighing, Solution Preparation)
For tasks with a lower risk of significant splashes or aerosol generation, the following PPE is mandatory:
-
Hand Protection: Nitrile gloves are a suitable choice for handling many organic solvents and solids.[7] Always double-check glove compatibility with the specific solvents being used. It is crucial to change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7]
-
Body Protection: A standard, flame-resistant laboratory coat should be worn and fully fastened.[7]
Operations with Increased Risk (e.g., Heating, Reactions under Pressure, Large-Scale Transfers)
When the potential for splashes, aerosolization, or unexpected reactions is higher, enhanced PPE is necessary:
-
Hand Protection: Consider double-gloving with nitrile gloves for added protection.[8] For handling larger volumes or when there is a significant splash risk, heavier-duty chemical-resistant gloves, such as neoprene or butyl rubber, should be worn over inner nitrile gloves.
-
Eye and Face Protection: Chemical splash goggles are essential to provide a complete seal around the eyes.[7] In situations with a high risk of splashing, a full-face shield should be used in conjunction with goggles.[7][9]
-
Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat provides an additional barrier against splashes.[7]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding occupational exposure limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be required.[2][8]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility. Aromatic aldehydes should not be disposed of down the drain.[10]
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
Decontamination and Disposal of PPE
-
Disposable PPE: Contaminated disposable items such as gloves and bench paper should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Reusable PPE: Reusable items like lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home. Safety glasses, goggles, and face shields should be decontaminated with soap and water after use.
Treatment of Aldehyde Waste
For facilities equipped to do so, chemical deactivation can be an effective method to render aldehyde waste non-hazardous.[10][11][12] One common method involves treatment with sodium bisulfite or a similar reducing agent to form a non-hazardous bisulfite adduct.[13] Always consult your institution's waste disposal guidelines and local regulations before attempting any chemical treatment of waste.[10] Untreated aromatic compounds may require incineration for proper disposal.[14]
References
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
- Bio-Rad. Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from [Link]
- Acros Organics. (2025). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
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Labbox. UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Retrieved from [Link]
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- Aldex®. Aldehyde Disposal Made Easy. Retrieved from a commercial supplier of aldehyde disposal products.
- University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- CHEMM. Personal Protective Equipment (PPE). Retrieved from a government source on chemical hazards emergency medical management.
- Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Aldehyde Disposal. Safely converts Aldehydes into a non-toxic, non-hazardous waste. Retrieved from a commercial supplier of aldehyde disposal products.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment (PPE). Retrieved from [Link]
- Google Patents. (1996). Method of neutralizing aldehyde-containing waste waters and the like.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
